2-Cyclopentyl-6-methoxyisonicotinic acid
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Overview
Description
2-Cyclopentyl-6-methoxyisonicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is known for its applications as a pharmaceutical intermediate . The compound is characterized by the presence of a cyclopentyl group and a methoxy group attached to an isonicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopentyl-6-methoxyisonicotinic acid involves several synthetic routes. One common method includes the reaction of 4-pyridinecarboxylic acid with cyclopentyl bromide in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Dimethylformamide (DMF)
Catalyst: Potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: Cyclopentyl ketones or carboxylic acids.
Reduction: Cyclopentyl alcohols or amines.
Substitution: Various substituted isonicotinic acids.
Scientific Research Applications
2-Cyclopentyl-6-methoxyisonicotinic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. The compound may also influence signal transduction pathways, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-6-hydroxyisonicotinic acid
- 2-Cyclopentyl-6-methylisonicotinic acid
- 2-Cyclopentyl-6-ethoxyisonicotinic acid
Uniqueness
2-Cyclopentyl-6-methoxyisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-cyclopentyl-6-methoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBOUJRDHVLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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